4,7-Diazaspiro[2.5]octane-5,8-dione
Overview
Description
4,7-Diazaspiro[2.5]octane-5,8-dione is a chemical compound with the CAS Number: 129306-17-8 . It has a molecular weight of 140.14 and its IUPAC name is 4,7-diazaspiro[2.5]octane-5,8-dione .
Synthesis Analysis
A synthesis method of 4,7-diazaspiro[2.5]octane compound has been disclosed . This method takes a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtains the 4,7-diazaspiro[2.5]octane compound through substitution, addition of a protective group, esterification, re-substitution and deprotection .Molecular Structure Analysis
The InChI code of 4,7-Diazaspiro[2.5]octane-5,8-dione is 1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2, (H,7,10) (H,8,9) . The InChI key is RBBJGTYVUQPXLR-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis method of 4,7-diazaspiro[2.5]octane compound involves several chemical reactions including substitution, addition of a protective group, esterification, re-substitution and deprotection .Physical And Chemical Properties Analysis
4,7-Diazaspiro[2.5]octane-5,8-dione is a solid at room temperature . It has a molecular formula of C6H8N2O2 . The boiling point is 572.9±43.0℃ at 760 mmHg .Scientific Research Applications
Crystallographic Analysis
4,7-Diazaspiro[2.5]octane-5,8-dione has been studied for its crystallographic properties. Rohlíček et al. (2010) analyzed Alaptide, a compound related to 4,7-Diazaspiro[2.5]octane-5,8-dione, emphasizing its crystal structure involving two connected rings and highlighting its boat and envelope conformations (Rohlíček et al., 2010).
Corrosion Inhibition
Research by Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, including compounds structurally similar to 4,7-Diazaspiro[2.5]octane-5,8-dione, for mild steel corrosion inhibition in acidic solutions. Their study combined experimental methods and computational simulations to understand the mechanism of corrosion inhibition (Chafiq et al., 2020).
Structural and Spectroscopic Analysis
Lazić et al. (2017) conducted a detailed study on the structure-property relationship of diazaspiro[4.4]nonane derivatives, offering insights into their potential as anticonvulsant agents. They utilized various spectroscopic techniques and density functional theory calculations for structural and spectroscopic information (Lazić et al., 2017).
Novel Synthesis Methods
Metwally et al. (2011) explored novel synthesis methods for diazaspiro[2.4]heptane-4,7-dione derivatives, showing how reaction with nucleophilic reagents can vary depending on the type of diazaspiro compound used (Metwally et al., 2011).
Crystal Structure Prediction
Willer et al. (2012) undertook a crystal structure prediction study on diazaspiro[4.4]nonane derivatives, which is relevant to understanding the structural properties of 4,7-Diazaspiro[2.5]octane-5,8-dione. They focused on the screw-type symmetry and optical activity despite the absence of an asymmetric carbon atom (Willer et al., 2012).
Safety And Hazards
The safety information for 4,7-Diazaspiro[2.5]octane-5,8-dione includes the following hazard statements: H302-H315-H319 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4,7-diazaspiro[2.5]octane-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBJGTYVUQPXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571707 | |
Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diazaspiro[2.5]octane-5,8-dione | |
CAS RN |
129306-17-8 | |
Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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